molecular formula C23H24N4O3 B14997088 N-(4-acetylphenyl)-2-[2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl]acetamide

N-(4-acetylphenyl)-2-[2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl]acetamide

Cat. No.: B14997088
M. Wt: 404.5 g/mol
InChI Key: QVKPUOGNYDMYES-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Piperidine Moiety: The quinoxaline core can be further modified by reacting with piperidine in the presence of a suitable catalyst.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxide derivatives, while reduction could lead to the formation of dihydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine.

Uniqueness

N-(4-ACETYLPHENYL)-2-[2-OXO-3-(PIPERIDIN-1-YL)-1,2-DIHYDROQUINOXALIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoxaline and piperidine derivatives.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)acetamide

InChI

InChI=1S/C23H24N4O3/c1-16(28)17-9-11-18(12-10-17)24-21(29)15-27-20-8-4-3-7-19(20)25-22(23(27)30)26-13-5-2-6-14-26/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,24,29)

InChI Key

QVKPUOGNYDMYES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4

Origin of Product

United States

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